Chemical Structure, Properties, and Synthetic Applications of [3-(4-Morpholinylmethyl)phenyl]magnesium Bromide
Chemical Structure, Properties, and Synthetic Applications of [3-(4-Morpholinylmethyl)phenyl]magnesium Bromide
Executive Summary
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide (CAS: 480424-76-8) is a highly specialized organometallic reagent that bridges fundamental synthetic chemistry with advanced chemical biology. By delivering a morpholine-substituted phenyl moiety directly to electrophilic scaffolds, it enables the rapid construction of complex, biologically active molecules. This technical guide explores its physicochemical properties, handling protocols, and its critical role in synthesizing CDy5 —a state-of-the-art fluorescent probe utilized for the live-cell imaging of neural stem/progenitor cells (NSPCs)[1].
Structural and Physicochemical Profile
The compound is typically supplied as a 0.25 M solution in anhydrous Tetrahydrofuran (THF). The presence of the morpholine ring introduces a basic tertiary amine into the Grignard reagent. While typical Grignard reagents are strictly nucleophilic, the morpholine moiety provides unique solubility profiles and acts as a built-in target-binding pharmacophore in downstream products[2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | [3-(4-Morpholinylmethyl)phenyl]magnesium bromide |
| CAS Number | 480424-76-8 |
| Molecular Formula | C₁₁H₁₄BrMgNO |
| Molecular Weight | 280.44 g/mol |
| Standard Concentration | 0.25 M in Tetrahydrofuran (THF) |
| Density | 0.926 g/mL at 25 °C |
| Boiling Point | 65 °C (Reflects THF solvent) |
| Storage Conditions | 2–8 °C under inert atmosphere (Argon/Nitrogen) |
| InChI Key | UAYUGBXOBYFKNG-UHFFFAOYSA-M |
Data sourced from standardized commercial specifications.
Mechanistic Role in Chemical Biology: The DOFLA Approach
The primary high-value application of [3-(4-Morpholinylmethyl)phenyl]magnesium bromide is its use as a building block in the Diversity-Oriented Fluorescence Library Approach (DOFLA) [2].
In DOFLA, structural diversity is generated around a fluorescent core (such as a xanthene scaffold) to discover probes that selectively stain specific cell types. The morpholinylmethylphenyl group installed by this Grignard reagent is critical for the Holding-Oriented Live-Cell Distinction (HOLD) mechanism[2]. In the case of the CDy5 probe, this moiety facilitates specific binding to Acid Ceramidase (AC) , an enzyme highly expressed in proliferative NSPCs during early neurosphere formation[1].
Core Synthetic Application: Development of the CDy5 Probe
The synthesis of CDy5 requires the precise nucleophilic addition of[3-(4-Morpholinylmethyl)phenyl]magnesium bromide to a solid-supported xanthene precursor, followed by cleavage and functionalization[3].
Workflow Visualization
Workflow of CDy5 synthesis via Grignard addition and targeting of Acid Ceramidase.
Step-by-Step Experimental Protocol & Causality
The following protocol outlines the solid-phase synthesis of CDy5, engineered as a self-validating system to ensure high yield and purity[3].
Phase 1: Solid-Phase Nucleophilic Addition
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Preparation: Suspend Compound 4 (resin-bound xanthene precursor, 100 mg, 0.1 mmol) in 5 mL of freshly distilled, anhydrous THF.
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Addition: Inject [3-(4-Morpholinylmethyl)phenyl]magnesium bromide (0.25 M in THF) into the suspension.
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Reaction: Agitate the mixture overnight at 60 °C.
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Causality: Conducting the Grignard addition on a solid-phase resin allows for the use of excess organometallic reagent to drive the thermodynamically challenging addition to completion. Heating to 60 °C overcomes the diffusion limitations inherent to the polymer matrix.
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Washing: Filter the resin and wash sequentially with Dichloromethane (DCM, 5x), Dimethylformamide (DMF, 5x), Methanol (5x), and DCM (5x).
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Causality: This aggressive washing sequence removes unreacted Grignard reagent, precipitated magnesium salts, and non-specifically bound byproducts, preventing contamination during the subsequent cleavage step.
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Phase 2: Resin Cleavage 5. Cleavage: Dry the resin under vacuum, then treat with 3 mL of 1% Trifluoroacetic acid (TFA) in DCM for 15 minutes.
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Causality: The use of 1% TFA provides a highly controlled, mild acidic environment. This specifically cleaves the ester linkage to the 2-chlorotrityl resin without inducing premature dehydration or degradation of the newly formed xanthene tertiary alcohol.
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Filtration: Collect the filtrate containing Intermediate 6.
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Self-Validating Checkpoint: Analyze a 10 µL aliquot of the filtrate via LC-MS. The presence of the target mass confirms successful Grignard addition and cleavage before proceeding to the final functionalization.
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Phase 3: Electrophilic Trapping (Acylation) 7. Cooling: Dissolve Intermediate 6 in 4 mL of DCM and cool in an ice bath (0 °C). 8. Activation: Add 0.5 mL of pyridine followed by 100 mg of chloroacetic anhydride. React for 30 minutes.
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Causality: Pyridine acts as a non-nucleophilic base to scavenge the HCl generated during acylation. The chloroacetic anhydride installs a reactive α -chloroacetamide group. This structural motif is the critical "warhead" that forms an irreversible covalent bond with the nucleophilic active site of Acid Ceramidase in live NSPCs[1].
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Workup & Purification: Dilute with DCM, wash sequentially with 1N HCl, aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography to yield pure CDy5[3].
Alternative Applications: Direct Oxidation to Phenol Derivatives
Beyond complex probe synthesis,[3-(4-Morpholinylmethyl)phenyl]magnesium bromide serves as a direct precursor for 3-(4-morpholinylmethyl)phenol .
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Protocol Overview: By bubbling dry, compressed air (or oxygen) through the Grignard solution at reduced temperatures (-20 °C to 0 °C), the organomagnesium species is oxidized to an intermediate hydroperoxide/alkoxide salt. Subsequent acidic workup yields the substituted phenol.
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Causality: The insertion of oxygen into the C-Mg bond is a radical-mediated process. Controlling the temperature and utilizing a slow sparge of compressed air prevents over-oxidation and minimizes the formation of homocoupled biphenyl byproducts.
Best Practices for Grignard Handling & Quality Control
To maintain the scientific integrity of workflows utilizing this reagent, the following self-validating quality control measures must be implemented:
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Active Molarity Titration: Grignard reagents degrade over time via reaction with trace moisture, forming the corresponding hydrocarbon and Mg(OH)Br. Always titrate the 0.25 M solution prior to use. Using salicylaldehyde phenylhydrazone as an indicator provides a sharp colorimetric endpoint (yellow to orange) that validates the exact active molarity.
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Inert Atmosphere Maintenance: Store the reagent at 2–8 °C under positive Argon pressure. Use Schlenk line techniques and oven-dried glassware to prevent atmospheric quenching.
References
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Yun, S.-W., et al. A fluorescent probe for imaging symmetric and asymmetric cell division in neurosphere formation. Chemical Communications, 2014, 50, 7492-7494. (Includes Supplementary Information for CDy5 Synthesis). URL:[Link]
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Yun, S.-W., et al. Holding-Oriented versus Gating-Oriented Live-Cell Distinction: Highlighting the Role of Transporters in Cell Imaging Probe Development. Accounts of Chemical Research, 2019. URL:[Link]
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Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Communications: CDy5 Synthesis Protocol. URL:[Link]
